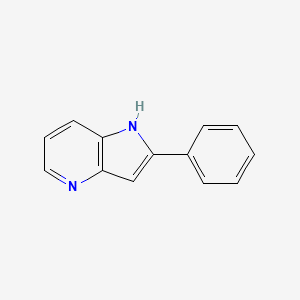

2-Phenyl-4-azaindole

Description

Properties

IUPAC Name |

2-phenyl-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTVGGZESFVQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461911 |

Source

|

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25797-03-9 |

Source

|

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-azaindole

Introduction: The Significance of the 2-Phenyl-4-azaindole Scaffold

This compound, also known as 2-phenyl-1H-pyrrolo[3,2-b]pyridine, is a prominent heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, the incorporation of a nitrogen atom into the benzene ring to form the azaindole core can modulate the molecule's physicochemical properties, such as solubility, pKa, and lipophilicity.[3] These modifications can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[1][3] The this compound scaffold is a key structural motif in a variety of biologically active molecules, including potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound and the analytical techniques employed for its characterization.

Synthetic Methodologies: A Strategic Approach to the this compound Core

The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. This section will delve into the most prevalent and effective methods, providing both mechanistic insights and practical experimental protocols.

Fischer Indole Synthesis: A Classic Transformed

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a viable, albeit sometimes challenging, method for the preparation of azaindoles.[5][6] The classical approach involves the acid-catalyzed cyclization of a pyridylhydrazone.[5][6] While traditionally associated with indole synthesis, its application to azaindoles has been met with mixed success. However, recent studies have shown that with the appropriate substitution on the starting pyridylhydrazine, the Fischer indole synthesis can be an efficient route to 4- and 6-azaindoles.[7]

Key Mechanistic Steps of the Fischer Indole Synthesis

-

Hydrazone Formation: The reaction commences with the condensation of an appropriately substituted pyridylhydrazine with acetophenone to form the corresponding pyridylhydrazone.[6]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[6]

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement.[5][6]

-

Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic azaindole ring.[5][6]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (General Procedure)

This protocol describes the synthesis of 2-phenylindole, which can be adapted for this compound by using the corresponding 4-pyridylhydrazine derivative.

-

Acetophenone Phenylhydrazone Formation: A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is refluxed in ethanol (60 ml) with a few drops of glacial acetic acid.[8] The resulting phenylhydrazone is then isolated.[8]

-

Cyclization: The dried acetophenone phenylhydrazone (2 g) is added to polyphosphoric acid (13 ml) in a round-bottom flask.[9]

-

The mixture is heated on a water bath at 100°C for 10-15 minutes with constant stirring.[9]

-

Work-up: Cold water (450 ml) is added to the reaction mixture to dissolve the polyphosphoric acid.[8]

-

The crude product is filtered, washed with water, and then washed with hot rectified spirit.[8]

-

The combined filtrates are cooled to room temperature, and the precipitated 2-phenylindole is collected by filtration and washed with cold alcohol.[8]

Diagram of the Fischer Indole Synthesis Workflow

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijnrd.org [ijnrd.org]

- 9. youtube.com [youtube.com]

"2-Phenyl-4-azaindole" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-Phenyl-1H-pyrrolo[3,2-b]pyridine, is a heterocyclic scaffold of significant interest in medicinal chemistry. As a bioisosteric analog of indole, it presents a unique combination of electronic and physicochemical properties that make it a valuable building block in the design of novel therapeutics.[1][2][3] The strategic placement of a nitrogen atom in the indole's benzene ring fundamentally alters its hydrogen bonding capacity, solubility, and metabolic stability, offering a powerful tool for optimizing drug candidates.[3][4] This guide provides a comprehensive exploration of the core chemical properties of this compound, covering its synthesis, reactivity, spectroscopic signature, and applications, with the aim of equipping researchers with the foundational knowledge required to effectively utilize this scaffold in drug discovery programs.

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [5] |

| Molecular Weight | 194.24 g/mol | [5] |

| Melting Point | 235-242 °C | [5] |

| Boiling Point | 407.2 °C at 760 mmHg | [5] |

| Density | 1.211 g/cm³ | [5] |

| pKa (Predicted) | 14.46 ± 0.40 | [5] |

| LogP | 3.23 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Appearance | Typically a solid at room temperature. | |

| Solubility | Generally soluble in most organic solvents.[6] |

Spectroscopic and Analytical Characterization

Precise characterization is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azaindole core and the phenyl substituent. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Aromatic protons on the pyridine and pyrrole portions of the azaindole core and the phenyl ring will resonate in the 7-8.5 ppm region, with coupling patterns dictated by their positions.[7][8]

-

¹³C NMR: The carbon spectrum will display signals corresponding to the 13 unique carbon atoms in the molecule. The carbons of the heteroaromatic core will appear in the approximate range of 100-150 ppm, while the phenyl carbons will also resonate within this aromatic region.[7][9]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value of approximately 194.08, corresponding to its exact mass.[5] Fragmentation patterns would likely involve the loss of small molecules like HCN, reflecting the stability of the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹, corresponding to the pyrrole N-H bond.

-

C-H Stretching (Aromatic): Multiple sharp bands just above 3000 cm⁻¹.

-

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

Synthesis and Reactivity Profile

The chemical behavior of this compound is governed by the interplay between its electron-rich pyrrole ring and its electron-deficient pyridine ring.[10]

Synthetic Strategies

While numerous methods exist for azaindole synthesis, a common and effective route to this compound involves a multi-step sequence starting from a substituted nitropyridine.[11][12][13] Modern approaches frequently employ palladium-catalyzed cross-coupling reactions to construct the core structure efficiently.[10][14][15]

Caption: Key reactivity sites on the this compound nucleus.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is the primary site for electrophilic attack. Both theoretical and experimental data suggest that substitution occurs preferentially at the C3 position, analogous to the reactivity of indole itself. [10]* Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when an activating leaving group (e.g., a halogen) is present on the ring. [10]* N-Functionalization: The nitrogen atom of the pyrrole ring can be readily deprotonated and subsequently functionalized via alkylation or acylation, providing a convenient handle for further structural modification.

Role in Medicinal Chemistry and Drug Discovery

The azaindole scaffold is considered a "privileged structure" in drug discovery. [2][3]Its bioisosteric relationship with indole and purines allows it to interact with a wide range of biological targets. [1][2]

Caption: Bioisosteric relationship between indole and 4-azaindole.

The introduction of the pyridine nitrogen offers several strategic advantages:

-

Enhanced Physicochemical Properties: The nitrogen atom can improve aqueous solubility and modulate lipophilicity (LogP), which are critical for favorable pharmacokinetics. [4]2. Additional Binding Interactions: The nitrogen acts as a hydrogen bond acceptor, providing an additional point of interaction with target proteins, which can lead to increased potency and selectivity. [3][4]3. Metabolic Stability: Altering the electronic landscape of the ring can block sites of metabolic degradation, potentially increasing the drug's half-life.

Azaindole derivatives have been successfully developed as potent inhibitors of various kinases, and their frameworks are being explored as antiviral and anticancer agents. [1][15][16]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method adapted from established literature for the synthesis of the this compound core. [13] Objective: To synthesize this compound from 3-Nitro-2-styrylpyridine.

Materials:

-

3-Nitro-2-styrylpyridine

-

Stannous chloride (SnCl₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Appropriate solvents (e.g., Ethanol, Dichloromethane)

-

Reducing agent for final step (e.g., catalytic hydrogenation setup or chemical reductant)

-

Standard laboratory glassware and safety equipment

Methodology:

Step 1: Reduction to Hydroxylamine

-

Dissolve 3-Nitro-2-styrylpyridine in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an excess of stannous chloride (SnCl₂) to the solution.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxylamine intermediate.

Step 2: Oxidative Cyclization

-

Dissolve the crude hydroxylamine intermediate from Step 1 in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of DDQ (1 equivalent) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of 1-hydroxy-2-phenyl-4-azaindole.

-

Quench the reaction and purify the product using column chromatography on silica gel.

Step 3: Reduction to this compound

-

Dissolve the purified 1-hydroxy-2-phenyl-4-azaindole from Step 2 in a suitable solvent.

-

Subject the intermediate to a reduction reaction. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or by using a chemical reductant.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography to yield the desired compound.

Step 4: Characterization

-

Obtain ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra of the purified product.

-

Compare the obtained data with expected values to confirm the structure and assess purity.

-

Determine the melting point of the final product.

Conclusion and Future Outlook

This compound is a heterocyclic scaffold with a compelling profile of chemical and physical properties. Its synthesis is accessible through established chemical transformations, and its reactivity allows for diverse functionalization. The true value of this molecule lies in its application as a bioisostere in medicinal chemistry, where it offers a proven strategy for enhancing the drug-like properties of indole-based compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of scaffolds like this compound will remain a critical component of modern drug discovery and development.

References

-

This compound - LookChem. [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. [Link]

-

Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]

-

A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF - ResearchGate. [Link]

-

Synthesis of Azaindoles. [Link]

-

Synthesis of 2phenyl indole by using phenylhydrazone by Mr. Somdatta Chaudhari. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

-

Azaindole synthesis - Organic Chemistry Portal. [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. [Link]

-

2-Phenylindole | C14H11N | CID 13698 - PubChem. [Link]

-

The Biological and Physical Properties of the Azaindoles | Journal of Medicinal Chemistry. [Link]

-

2-phenyl-4,5,6,7-tetrahydro-1H-indole - Chemical Synthesis Database. [Link]

-

Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF - ResearchGate. [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

-

Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles - ResearchGate. [Link]

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - OMICS International. [Link]

-

Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. [Link]

-

Biological activity and material applications of 7-azaindole derivatives - ResearchGate. [Link]

-

Synthesis and reactivity of 4-, 5- and 6-azaindoles - ElectronicsAndBooks. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. [Link]

-

Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents - MDPI. [Link]

-

1H-Indole, 2-phenyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 12. Azaindole synthesis [organic-chemistry.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

"2-Phenyl-4-azaindole" CAS number

An In-Depth Technical Guide to 2-Phenyl-4-azaindole

Core Topic: this compound CAS Number: 25797-03-9

Abstract

This technical guide provides a comprehensive overview of this compound (1H-Pyrrolo[3,2-b]pyridine, 2-phenyl-), a pivotal heterocyclic scaffold in modern medicinal chemistry. We delve into its fundamental physicochemical properties, established synthesis methodologies, and detailed spectroscopic characterization. The core of this guide focuses on the rationale behind its widespread application in drug discovery, particularly as a privileged structure for developing kinase inhibitors. By synthesizing data from peer-reviewed literature and chemical databases, this document serves as a critical resource for researchers and scientists engaged in the design and development of novel therapeutics leveraging the unique bioisosteric and structural advantages of the azaindole core.

Introduction: The Strategic Value of the Azaindole Scaffold

Azaindoles, or pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery. They are bioisosteres of the naturally occurring indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution, while seemingly minor, imparts profound changes to the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[2]

The strategic introduction of a nitrogen atom can:

-

Modulate Physicochemical Properties : Finely tune pKa, lipophilicity, and solubility to improve drug-like characteristics.[2]

-

Enhance Target Binding : The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially increasing binding affinity and target potency.[3]

-

Create Novel Intellectual Property : Moving from an indole to an azaindole scaffold can open new intellectual property space.[3]

Among the four positional isomers (4-, 5-, 6-, and 7-azaindole), the 4-azaindole core has been successfully incorporated into a variety of therapeutic agents. The addition of a phenyl group at the C2-position, yielding this compound, creates a versatile building block for targeting various enzyme classes, most notably protein kinases.[2][4]

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of this compound is presented below. These data are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 25797-03-9 | [5][6] |

| Molecular Formula | C₁₃H₁₀N₂ | [5] |

| Molecular Weight | 194.236 g/mol | [5] |

| IUPAC Name | 2-phenyl-1H-pyrrolo[3,2-b]pyridine | [5] |

| Melting Point | 235-242 °C | [5] |

| Boiling Point | 407.2 °C at 760 mmHg | [5] |

| Density | 1.211 g/cm³ | [5] |

| logP | 3.23 | [5] |

| pKa (Predicted) | 14.46 ± 0.40 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Synthesis Methodologies

The synthesis of the this compound core can be achieved through several strategic routes, often starting from substituted pyridine precursors. The choice of method depends on the desired scale, substrate availability, and tolerance to specific reaction conditions.

Conceptual Synthesis Strategies

-

Transition-Metal-Free Carbene Catalysis : A convergent synthesis has been reported that utilizes an N-heterocyclic carbene (NHC) to generate an acyl anion equivalent. This intermediate intercepts a reactive aza-ortho-azaquinone methide, leading to the formation of the 2-aryl-azaindole core in high yields.[4] This method is notable for avoiding transition metals and for its applicability to previously inaccessible azaindole derivatives.[4]

-

Cyclization of o-Hydroxyaminostyrylpyridines : Another established route involves the reduction of a 3-nitro-2-styrylpyridine intermediate to a hydroxylamine. Subsequent oxidation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), forms a 1-hydroxy-2-phenyl-4-azaindole, which is then reduced to yield the final this compound product.[7]

Detailed Experimental Protocol: Reductive Cyclization Approach

The following protocol is a representative example based on the cyclization of o-hydroxyaminostyrylpyridines, a robust method for this scaffold.[7]

Step 1: Synthesis of 3-Nitro-2-styrylpyridine

-

Combine 3-nitro-2-chloropyridine and styrene in a suitable solvent (e.g., DMF) with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N).

-

Heat the reaction mixture under an inert atmosphere (e.g., N₂) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and purify the crude product by column chromatography to isolate 3-nitro-2-styrylpyridine.

Step 2: Reduction to Hydroxylamine Intermediate

-

Dissolve the 3-nitro-2-styrylpyridine in a solvent mixture such as ethanol/water.

-

Add a reducing agent like stannous chloride (SnCl₂) dihydrate.

-

Stir the reaction at room temperature until the reduction is complete.

-

Neutralize the mixture and extract the product into an organic solvent.

Step 3: Oxidative Cyclization and Final Reduction

-

Dissolve the crude hydroxylamine intermediate in a solvent like dichloromethane (CH₂Cl₂).

-

Add DDQ and stir at room temperature. The reaction proceeds to form 1-hydroxy-2-phenyl-4-azaindole.

-

Isolate the intermediate.

-

Perform a final reduction (e.g., using catalytic hydrogenation or another suitable reducing agent) to remove the N-hydroxy group, yielding the target this compound.

-

Purify the final product by recrystallization or column chromatography.[4]

Other Therapeutic Areas

Beyond kinase inhibition, 4-azaindole derivatives have shown promise in other areas:

-

Antiepileptic Agents : A series of 4-azaindole derivatives were developed as selective inhibitors of the Nav1.2 voltage-gated sodium channel, demonstrating potent antiepileptic activity with a superior safety profile compared to standard drugs in preclinical models. [8]* Antibacterial and Antifungal Agents : The related 2-phenylindole scaffold, from which this compound is derived, has been explored for developing novel antibacterial and antifungal agents. [9][10]This suggests a potential avenue for future exploration with the azaindole variant.

Conclusion

This compound (CAS: 25797-03-9) is a compound of significant strategic importance for researchers in drug discovery. Its unique structure, which combines the features of an indole with the modulating properties of a pyridine ring, makes it an exceptionally valuable scaffold. As a bioisostere, it offers a proven strategy to enhance the physicochemical and pharmacokinetic profiles of lead compounds. Its role as a potent hinge-binding fragment for kinase inhibitors is well-established, with successful applications against critical oncology targets like PAK1 and TGFβRI. The continued exploration of this and related azaindole cores promises to yield next-generation therapeutics with improved efficacy and safety profiles.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Schouten, J. A., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 55(28), 8179-8183. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

-

Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9683-9714. Available from: [Link]

-

Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). Available from: [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. (Note: A representative general reference for indole synthesis strategies, with the specific application to azaindoles detailed in other sources like [7]from the search results). A related article on azaindole synthesis is available at: [Link]

-

Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum, 14(1), 128. Available from: [Link]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3740-3744. Available from: [Link]

-

Zhang, T., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. Available from: [Link]

-

Wang, Y., et al. (2024). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 277, 116743. Available from: [Link]

-

Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(4), 2139-2180. Available from: [Link]

-

Vadlakonda, R., et al. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 01-08. Available from: [Link]

-

PubChem. (n.d.). 4-Azaindole. Retrieved from [Link]

-

Ghosh, B., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2236-2247. Available from: [Link]

-

Baxter, J. E., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2564-2567. Available from: [Link]

-

Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 562-595. Available from: [Link]

-

Request PDF. (n.d.). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Retrieved from [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available from: [Link]

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis... Journal of Molecular Structure, 1273, 134301. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/5f57a0f615f333036a718b9560a8a6888c7f9984]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents [mdpi.com]

A Technical Guide to 2-Phenyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Commonly known as 2-Phenyl-4-azaindole, this molecule serves as a privileged scaffold in the design of potent and selective kinase inhibitors. This document will delve into its precise chemical identity, synthesis, structural characterization, and its critical role in the development of targeted therapeutics, particularly focusing on its mechanism of action as an inhibitor of key signaling pathways implicated in cancer and other diseases.

Nomenclature and Structural Elucidation

The compound commonly referred to as "this compound" is systematically named 2-Phenyl-1H-pyrrolo[3,2-b]pyridine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The "4-azaindole" designation arises from the substitution of the carbon atom at the 4-position of the indole ring system with a nitrogen atom.

Table 1: Chemical Identity of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine

| Property | Value |

| IUPAC Name | 2-Phenyl-1H-pyrrolo[3,2-b]pyridine |

| Common Name | This compound |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 25797-03-9 |

The core of the molecule is a pyrrolo[3,2-b]pyridine bicyclic system, which is a bioisostere of indole. This structural feature is crucial for its biological activity, as the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding pockets of many protein kinases.

Synthesis Methodology

The synthesis of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and good functional group tolerance.

Exemplary Synthesis Workflow: Suzuki-Miyaura Coupling

A plausible and efficient synthesis route starts from a halogenated 4-azaindole precursor, which is then coupled with phenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocol (Adapted from related syntheses)

-

Step 1: Preparation of the Reaction Mixture. In a flame-dried round-bottom flask, combine 2-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Step 2: Addition of Base and Solvent. Add an aqueous solution of a base, for instance, 2M potassium carbonate (3.0 eq), and a suitable solvent system like 1,4-dioxane.

-

Step 3: Reaction Conditions. The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) for a period of 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.

Structural Characterization

The structural confirmation of 2-Phenyl-1H-pyrrolo[3,2-b]pyridine is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Phenyl-1H-pyrrolo[3,2-b]pyridine (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyrrole-NH | ~10.0-11.0 | br s | H1 |

| Pyridine-H | ~8.4-8.6 | d | H7 |

| Phenyl-H | ~7.8-8.0 | m | H2', H6' |

| Pyridine-H | ~7.6-7.8 | d | H5 |

| Phenyl-H | ~7.3-7.5 | m | H3', H4', H5' |

| Pyridine-H | ~7.0-7.2 | dd | H6 |

| Pyrrole-H | ~6.8-7.0 | s | H3 |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| C=N | ~150-152 | C7a | |

| C-Ar | ~148-150 | C2 | |

| C-Ar | ~144-146 | C4a | |

| C-Ar | ~132-134 | C1' | |

| C-Ar | ~128-130 | C3', C5' | |

| C-Ar | ~127-129 | C4' | |

| C-Ar | ~125-127 | C2', C6' | |

| C-H | ~120-122 | C7 | |

| C-H | ~118-120 | C5 | |

| C-H | ~115-117 | C6 | |

| C-H | ~100-102 | C3 |

Disclaimer: This data is predictive and should be confirmed by experimental analysis.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak [M+H]⁺ at approximately m/z 195.0922, confirming the molecular formula C₁₃H₁₁N₂⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3400-3200 cm⁻¹), C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic systems (in the 1600-1400 cm⁻¹ region).

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The this compound scaffold is a highly sought-after structural motif in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole core can mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit the enzyme's activity.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant activation of the FGFR signaling pathway is implicated in various cancers. Small molecule inhibitors based on the this compound scaffold have shown promise in targeting FGFRs.

Caption: Inhibition of the FGFR signaling pathway by 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.

By binding to the ATP pocket of the FGFR kinase domain, this compound derivatives can block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] This leads to a reduction in cancer cell proliferation, survival, and angiogenesis.

Targeting Transforming Growth Factor-beta (TGF-β) Receptors

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune responses. In the context of cancer, it can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. Inhibiting the TGF-β receptor 1 (TGF-βR1) kinase is a promising therapeutic strategy.

Caption: Inhibition of the TGF-β/SMAD signaling pathway by 2-Phenyl-1H-pyrrolo[3,2-b]pyridine.

2-Phenyl-1H-pyrrolo[3,2-b]pyridine-based inhibitors can selectively target the kinase domain of TGF-βR1, preventing the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3).[4][5][6][7] This blockage of the canonical SMAD pathway, as well as non-SMAD pathways, can lead to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, and can also modulate the tumor microenvironment to enhance anti-tumor immunity.

Conclusion and Future Perspectives

2-Phenyl-1H-pyrrolo[3,2-b]pyridine has emerged as a cornerstone scaffold in the development of targeted kinase inhibitors. Its unique structural and electronic properties make it an ideal starting point for the design of potent and selective modulators of key signaling pathways. The continued exploration of structure-activity relationships around this core will undoubtedly lead to the discovery of novel therapeutics for a range of diseases, with a particular emphasis on oncology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 606682, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. [Link].

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry. 2022. [Link].

-

Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules. 2020. [Link].

-

Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Signal Transduction and Targeted Therapy. 2021. [Link].

-

Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Journal of Hematology & Oncology. 2017. [Link].

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. [Link].

-

Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European Journal of Medicinal Chemistry. 2020. [Link].

-

Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS One. 2013. [Link].

Sources

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

Foreword: The Genesis of a Privileged Scaffold

An In-depth Technical Guide to the Emergence of the 2-Phenyl-4-azaindole Scaffold

The history of drug discovery is intrinsically linked to the evolution of synthetic organic chemistry. Certain molecular frameworks, termed "privileged structures," appear repeatedly in successful therapeutic agents, demonstrating a unique ability to interact with diverse biological targets. The azaindole core, a bioisosteric analogue of indole where a carbon atom in the benzene ring is replaced by nitrogen, is a quintessential example of such a scaffold.[1][2] This seemingly minor structural alteration introduces a hydrogen bond acceptor, profoundly influencing the molecule's physicochemical properties, such as solubility and metabolic stability, and modulating its interaction with protein targets.[1]

This guide delves into the history and discovery of a specific, highly relevant class of these compounds: the 2-Phenyl-4-azaindoles. Rather than a linear story of a single discovery, its history is one of convergent evolution in synthetic strategy and medicinal chemistry. We will explore the development of methods to construct the 4-azaindole core, the strategic importance of the 2-phenyl substitution, and the modern synthetic workflows that have enabled the exploration of this scaffold in drug development.

Part 1: The Synthetic Challenge of the 4-Azaindole Core

The journey to this compound begins with the synthesis of its parent heterocycle, 4-azaindole (1H-pyrrolo[2,3-b]pyridine). Unlike its indole cousin, the synthesis of azaindoles is complicated by the electron-deficient nature of the pyridine ring.[1] This property often renders classical indole syntheses, which are highly effective for carbocyclic systems, low-yielding or incompatible with pyridyl precursors.

Classical Approaches and Their Limitations

The Fischer Indole Synthesis , discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[3] While robust for indole synthesis, its application to pyridyl hydrazines for azaindole production often requires harsh conditions and results in poor yields, limiting its utility.[1]

The Bartoli Indole Synthesis , discovered more recently, has proven more effective for preparing azaindole analogues. This reaction utilizes the addition of a vinyl Grignard reagent to a nitro-aromatic compound.[1] For example, 3-nitropyridine can be converted to the 4-azaindole core, albeit sometimes in modest yields, providing a viable pathway for medicinal chemists to access desired scaffolds.[1]

The Advent of Transition-Metal Catalysis: A Paradigm Shift

The development of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex heterocycles, including 4-azaindoles.[5][6] These methods offer milder reaction conditions, broader substrate scope, and greater efficiency.

Key modern strategies include:

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been effectively used to introduce the carbon framework necessary for the pyrrole ring, followed by a cyclization step.

-

Suzuki-Miyaura Coupling: This method couples an organoboron compound with an organohalide and has been employed to construct a range of aza- and diazaindoles from chloroamino-N-heterocycles.[7]

These powerful techniques have made previously inaccessible azaindole derivatives readily available, accelerating their exploration in drug discovery programs.[1][5]

Part 2: A Protocol for the Synthesis of this compound

The following protocol outlines a modern, efficient, and validated multi-step synthesis of the this compound core, based on a strategy involving Sonogashira coupling and subsequent reductive cyclization. This approach exemplifies the power of modern synthetic methods to overcome the challenges posed by the electron-deficient pyridine ring.[5]

Experimental Workflow

Objective: To synthesize this compound from 2-chloro-3-nitropyridine.

Step 1: Palladium-Catalyzed Sonogashira Cross-Coupling

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

Add a suitable solvent, such as triethylamine (TEA) or a mixture of THF and TEA.

-

To this mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (2-(phenylethynyl)-3-nitropyridine) via column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent. A common choice is iron powder (Fe, 5.0 eq) in the presence of an acid like acetic acid or ammonium chloride solution.

-

Heat the mixture to reflux and monitor the reaction until the reduction is complete.

-

Cool the reaction, filter through celite to remove the iron catalyst, and concentrate the solvent. The resulting product is 2-(phenylethynyl)pyridin-3-amine.

Step 3: Base-Mediated Heteroannulation (Cyclization)

-

Dissolve the amino-alkyne product from Step 2 in a polar aprotic solvent like DMF or NMP.

-

Add a strong base, such as potassium tert-butoxide (KOt-Bu, 2.0 eq), portion-wise at room temperature.

-

Heat the mixture to 80-100°C. The base facilitates the intramolecular cyclization to form the this compound ring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Conclusion

The discovery and history of this compound is a testament to the progress of chemical synthesis and its impact on medicinal chemistry. While a singular "eureka" moment for this specific molecule is not documented, its emergence is the logical and powerful outcome of decades of research into constructing challenging heterocyclic systems. The development of robust, transition-metal-catalyzed reactions was the key that unlocked the full potential of the 4-azaindole core. When combined with the well-established 2-phenyl pharmacophore, it created a privileged scaffold that continues to yield promising lead compounds for a variety of diseases, ensuring its relevance for the future of drug discovery.

References

Sources

A Technical Guide to the Biological Activity Screening of 2-Phenyl-4-azaindole: A Privileged Scaffold in Drug Discovery

This in-depth technical guide provides a comprehensive framework for the biological activity screening of 2-phenyl-4-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the established pharmacological profiles of the parent 4-azaindole and 2-phenylindole scaffolds, this document outlines a logical, evidence-based approach to elucidating the therapeutic potential of this specific derivative. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for a Focused Screening Approach

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its bioisosteric relationship with indole and purine allows it to interact with a wide range of biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[3][4] The introduction of a nitrogen atom into the indole ring system can enhance binding affinity to target proteins and create novel intellectual property.[1] Notably, azaindole derivatives have been extensively explored as kinase inhibitors, with several compounds entering clinical trials.[4][5][6]

The 2-phenylindole scaffold, on the other hand, is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The phenyl group at the 2-position can be readily functionalized to modulate potency and selectivity.

The combination of these two pharmacophores in This compound presents a compelling starting point for a drug discovery program. Based on the activities of its constituent parts, a screening strategy focused on oncology, infectious diseases, and inflammatory pathways is highly warranted. This guide will detail a tiered approach to systematically evaluate the biological activity of this promising scaffold.

Synthesis and Characterization of this compound

A plausible synthetic route to this compound can be adapted from established methods for related compounds, such as the Fischer indole synthesis. The general workflow would involve the condensation of a suitable phenylhydrazine with a 4-acetylpyridine derivative, followed by acid-catalyzed cyclization.

Figure 1: Proposed synthetic workflow for this compound.

Following synthesis, rigorous characterization of the compound is essential. This should include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is recommended to efficiently identify and characterize the biological activities of this compound. This approach prioritizes broad, high-throughput assays in the initial phase, followed by more specific and complex assays for promising hits.

Figure 2: Tiered screening cascade for this compound.

Tier 1: Primary Screening

The initial screening phase aims to broadly assess the biological activity of this compound against key target classes.

Given that azaindole derivatives are potent kinase inhibitors, a broad-spectrum kinase panel is a logical starting point.[5][6]

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

-

Reagents: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent.

-

Procedure: a. Dispense this compound at various concentrations into a 384-well plate. b. Add the kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the specified time. e. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. f. Convert the generated ADP to ATP and measure the light output using a luminometer after adding the Kinase-Glo® Max Reagent.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.

Table 1: Example Primary Kinase Screening Panel

| Kinase Family | Representative Kinases | Rationale |

| Tyrosine Kinases | EGFR, VEGFR2, c-Met, ALK | Implicated in various cancers.[6] |

| Serine/Threonine Kinases | BRAF, PAK1, CDKs, PI3K | Key regulators of cell proliferation and survival.[3][4] |

| Inflammatory Kinases | JAK1, IKK2 | Involved in inflammatory signaling pathways. |

The 2-phenylindole scaffold has demonstrated antimicrobial activity.[8] Therefore, screening against a panel of pathogenic bacteria is recommended.

Experimental Protocol: Broth Microdilution Assay

-

Reagents: Mueller-Hinton broth, bacterial inoculum, this compound.

-

Procedure: a. Prepare a serial dilution of this compound in a 96-well plate. b. Add a standardized bacterial inoculum to each well. c. Incubate the plate at 37°C for 18-24 hours. d. Determine the minimum inhibitory concentration (MIC) by visual inspection of bacterial growth.

-

Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Table 2: Recommended Antimicrobial Screening Panel

| Bacterial Strain | Gram Stain | Rationale |

| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |

| Escherichia coli | Negative | Representative of Gram-negative pathogens. |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen known for antibiotic resistance. |

| Mycobacterium tuberculosis | N/A (Acid-fast) | Causative agent of tuberculosis.[10] |

The anticancer potential of 2-phenylindole derivatives is well-documented.[7] A panel of cancer cell lines should be used for initial screening.

Experimental Protocol: MTT Assay

-

Reagents: Cancer cell lines, culture medium, this compound, MTT reagent, solubilization solution.

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Table 3: Recommended Anticancer Cell Line Panel

| Cancer Type | Cell Line | Rationale |

| Lung Cancer | A549 | High prevalence and unmet medical need.[7] |

| Breast Cancer | MDA-MB-231 | Representative of triple-negative breast cancer.[7] |

| Melanoma | B16F10 | To assess activity against this aggressive skin cancer.[7] |

Tier 2: Secondary and Selectivity Screening

Compounds that show significant activity in Tier 1 screening should be advanced to Tier 2 for more detailed characterization.

-

For Kinase Hits: Determine the IC₅₀ values for the "hit" kinases to quantify potency. A selectivity panel of closely related kinases should also be run to assess specificity.

-

For Antimicrobial Hits: Determine the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal activity.

-

For Anticancer Hits: Conduct assays to determine the mechanism of cell death, such as apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry).

Tier 3: In Vitro and In Vivo Mechanistic Studies

The most promising compounds from Tier 2 should be subjected to in-depth mechanistic studies to understand their mode of action and to assess their potential for in vivo efficacy.

-

For Kinase Inhibitors: Cellular target engagement assays (e.g., NanoBRET™) can confirm that the compound interacts with its intended target in a cellular context. Downstream signaling pathway analysis by Western blotting can further validate the mechanism of action.

-

For Antimicrobial Agents: Mechanism of action studies can be performed, such as DNA gyrase inhibition assays, to identify the specific bacterial target.

-

For Anticancer Agents: In vivo xenograft models in mice are the gold standard for evaluating the antitumor efficacy of a compound.[11] Pharmacokinetic and toxicity studies are also crucial at this stage.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed tiered screening approach provides a systematic and efficient framework for identifying and characterizing the biological activities of this compound class. By focusing on therapeutically relevant areas such as oncology, infectious diseases, and inflammation, researchers can unlock the full potential of this privileged scaffold. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link]

-

Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(9), 1183. [Link]

-

Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(3), 1757-1766. [Link]

-

Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(4), 1143-1151. [Link]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3747. [Link]

-

Babu, B. N., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(29), 5963-5986. [Link]

-

Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(12), 1632-1644. [Link]

-

Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

-

Huang, L., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 117664. [Link]

-

Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 10753-10787. [Link]

-

Shaker, A. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]

-

Wang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]

-

Yang, R., et al. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity, 24(4), 1065-1075. [Link]

-

Crawford, J. J., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1913-1920. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(2), 434-447. [Link]

-

Wagmann, L., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]

-

Shaker, A. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]

-

Wagmann, L., et al. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids exemplified using cumyl‐5F‐P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]

-

Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities | Semantic Scholar [semanticscholar.org]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenyl-4-Azaindole Scaffold: A Privileged Structure for Novel Therapeutic Agents

Abstract: The 4-azaindole moiety has emerged as a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile pharmacophore. As a bioisostere of both indole and purine systems, it offers strategic advantages in drug design, including improved solubility and the potential for enhanced target binding affinity through additional hydrogen bond interactions.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of the 2-phenyl-4-azaindole core, focusing on its application in the development of inhibitors for two distinct and highly significant target classes: protein kinases, exemplified by the Transforming Growth Factor-β Receptor I (TGFβRI), and voltage-gated ion channels, specifically the Nav1.2 sodium channel. We will explore the mechanistic rationale, present key preclinical data, and provide detailed experimental protocols for the identification and characterization of novel agents based on this promising scaffold.

Part 1: The 4-Azaindole Scaffold: Physicochemical Properties and Therapeutic Rationale

The strategic incorporation of nitrogen atoms into heterocyclic ring systems is a cornerstone of modern medicinal chemistry. The azaindole framework, which consists of a fused pyrrole and pyridine ring, is a prime example of this principle.[2] Among the four possible positional isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) has garnered significant interest.

The introduction of a nitrogen atom at the 4-position of the indole ring system imparts several advantageous properties. It can act as a hydrogen bond acceptor, which may lead to higher binding affinity and potency for certain biological targets.[1] Furthermore, this modification can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2]

From a drug design perspective, the 4-azaindole scaffold is particularly well-suited as a "hinge-binding" motif in kinase inhibitors. Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[1][3] This bioisosteric relationship has made the azaindole core a fruitful starting point for the discovery of potent and selective kinase inhibitors.

Part 2: Targeting Protein Kinases: The Case of TGF-β Receptor I (TGFβRI)

Therapeutic Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[4] In the context of cancer, TGF-β signaling has a paradoxical, dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[2][4][5] However, in advanced cancers, tumor cells often become resistant to these cytostatic effects. The pathway is then co-opted by the tumor to promote invasion, metastasis, and immunosuppression.[1][2][4]

TGF-β is a key driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2] It also plays a central role in creating an immunosuppressive tumor microenvironment by, for example, preventing the infiltration and function of cytotoxic CD8+ T cells.[6] This has led to the hypothesis that inhibiting TGF-β signaling, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, could overcome resistance and elicit a more robust and durable anti-tumor immune response.[6][7] Small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase, also known as activin receptor-like kinase 5 (ALK5), represent a promising therapeutic strategy to achieve this.[6][8]

Mechanism of Action

The this compound scaffold serves as an effective core for the development of potent and selective ATP-competitive inhibitors of TGFβRI. The binding of TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. This activation of the TGFβRI kinase domain initiates the downstream signaling cascade.

This compound-based inhibitors are designed to occupy the ATP-binding pocket of the TGFβRI kinase domain. The 4-azaindole core forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The phenyl group at the 2-position and other substitutions on the scaffold can be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity for TGFβRI over other kinases. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by ligand binding and receptor complex formation, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. The point of intervention for this compound inhibitors is the kinase activity of TGFβRI.

In Vitro Efficacy

The inhibitory potential of this compound derivatives against TGFβRI kinase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this class of compounds.

| Compound ID | TGFβRI Kinase IC50 (nM) | Reference |

| Compound 209b | 2 | [9] |

| Compound 3f | (Data not explicitly provided as IC50, but identified as a potent and orally bioavailable analog) | [6] |

Note: The specific substitution pattern on the 2-phenyl ring and other positions of the 4-azaindole core is crucial for achieving high potency and selectivity.

Experimental Protocol: TGFβRI Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of test compounds for the TGFβRI kinase. This is a common high-throughput method for primary screening and IC50 determination.[10][11]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the TGFβRI kinase. The kinase is tagged (e.g., with GST), and a europium (Eu)-labeled anti-tag antibody is used. When the tracer and antibody are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

TGFβRI (ALK5) kinase, active, with an appropriate tag (e.g., GST).

-

Eu-anti-GST Antibody (or other appropriate anti-tag antibody).

-

Kinase Tracer (appropriate for TGFβRI).

-

Test Compounds (serially diluted in DMSO).

-

1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well, low-volume, non-binding surface plates.

-

TR-FRET enabled plate reader.

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (high FRET) and "competitor" (e.g., a known potent inhibitor) controls.

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody solution in 1X Kinase Buffer A. The final concentrations should be optimized, but a typical starting point is 10 nM kinase and 4 nM Eu-antibody.

-

Prepare a 2X Tracer solution in 1X Kinase Buffer A. The optimal concentration is typically at or near the Kd of the tracer for the kinase.

-

-

Assay Assembly:

-

Add 5 µL of the 2X Kinase/Antibody solution to each well of the assay plate containing the pre-spotted compounds.

-

Add 5 µL of the 2X Tracer solution to each well. The final volume will be 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 620 nm) for each well.

-

Normalize the data using the "no inhibitor" (0% inhibition) and "competitor" (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

Part 3: Modulating Ion Channels: The Case of Voltage-Gated Sodium Channel Nav1.2

Therapeutic Rationale

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[12] The Nav1.2 channel, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons and plays a critical role in neuronal excitability.[12]

Mutations in SCN2A are a leading cause of genetic epilepsy and other neurodevelopmental disorders.[13][14] Gain-of-function (GoF) mutations, which lead to channel hyperexcitability, are strongly associated with early-onset epileptic encephalopathies.[13][14] Therefore, selective blockers of the Nav1.2 channel are being pursued as a targeted therapeutic strategy for these devastating forms of epilepsy.[15] An ideal Nav1.2 inhibitor would reduce the aberrant firing in excitatory neurons responsible for seizures while having minimal effects on other sodium channel subtypes that are crucial for normal physiological function (e.g., Nav1.1 in inhibitory interneurons or Nav1.5 in the heart).[16][17]

Mechanism of Action

While the precise binding site for 4-azaindole derivatives on the Nav1.2 channel has not been fully elucidated, they are proposed to act as pore blockers. These compounds likely access the channel's inner pore and physically occlude the pathway for sodium ions, thereby preventing depolarization of the neuronal membrane. The efficacy of many sodium channel blockers is state-dependent, meaning they bind with higher affinity to the open or inactivated states of the channel. This allows them to preferentially target rapidly firing neurons, such as those in an epileptic focus, while sparing neurons firing at normal physiological rates.

The structure-activity relationship (SAR) studies of 4-azaindole derivatives indicate that the N-atom at the 4-position and the hydrogen on the pyrrole nitrogen are critical for their antiepileptic activity, suggesting specific interactions within the channel pore are required for potent inhibition.[15]

Neuronal Signaling

An action potential is generated by a rapid influx of sodium ions through VGSCs, leading to depolarization of the neuronal membrane. Nav1.2 inhibitors prevent or reduce this sodium influx, thereby increasing the threshold for action potential firing and reducing neuronal hyperexcitability.

In Vivo Efficacy

The anticonvulsant activity of Nav1.2 inhibitors is evaluated in animal models of epilepsy. Common tests include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test. The median effective dose (ED50) is determined as a measure of potency, and neurotoxicity (e.g., using the rotarod test) is assessed to calculate a protective index (PI = TD50/ED50), which is a measure of the therapeutic window.

| Compound ID | Anticonvulsant Activity (sc-PTZ model, ED50 mg/kg) | Protective Index (PI) | Reference |

| Compound 4w | 22.01 | > 27.26 | [15] |

| Compound 5i | 25.26 | > 23.75 | [15] |

These data demonstrate that 4-azaindole derivatives can exhibit potent antiepileptic activity with a favorable safety profile in preclinical models.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the gold-standard method for characterizing the effects of a compound on the function of an ion channel.[18] It allows for precise control of the membrane voltage and direct measurement of the ionic currents flowing through the channel.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the Nav1.2 channel (e.g., HEK293 cells). The membrane patch under the pipette is ruptured, allowing direct electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and specific voltage protocols are applied to elicit channel opening and measure the resulting sodium currents in the absence and presence of the test compound.

Materials:

-

HEK293 cell line stably expressing human Nav1.2.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling pipettes.

-

External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

-

Internal solution (pipette solution, in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

Test compound dissolved in external solution at various concentrations.

Procedure:

-

Cell Preparation: Plate the Nav1.2-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Obtaining a Giga-seal: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Current Recording:

-

Hold the cell at a negative potential where channels are closed (e.g., -120 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to activate the Nav1.2 channels and record the resulting inward sodium currents.

-

This establishes a baseline current-voltage (I-V) relationship.

-

-

Compound Application: Perfuse the external solution containing the test compound over the cell.

-